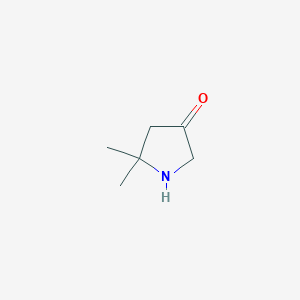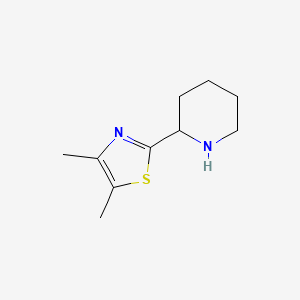![molecular formula C6H7FO2 B2445471 (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2241130-24-3](/img/structure/B2445471.png)
(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid” is a bicyclic organic compound with a carboxylic functionality and a fluorine atom . It is also known as trans-3-Fluorocyclobutanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1 . The molecular weight is 130.12 .
Scientific Research Applications
Synthesis and Structural Analysis
Bridgehead-Bridgehead Interactions
Research on derivatives of bicyclo[1.1.1]pentane, closely related to (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid, showed how electronic effects are transmitted through the bicyclo[1.1.1]pentane ring system. These studies offer insights into the reactivity and electronic properties of these compounds, which are essential for developing new synthetic routes and applications (Adcock et al., 1999).
Amino Acid Derivatives
The synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives and their incorporation into peptides demonstrate the potential of (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid analogs in peptide chemistry, offering rigid analogues of γ-aminobutyric acid for therapeutic applications (Pätzel et al., 2004).
Substituent Effects on Acidity
Studies on substituent effects on the acidity of weak acids, including bicyclo[1.1.1]pentane-1-carboxylic acids, provide valuable information on the influence of various substituents on the acid strength of these compounds. This knowledge is critical for designing molecules with desired acidity and reactivity for specific scientific applications (Wiberg, 2002).
Biological Evaluation and Applications
- PET Imaging Agents: Research on the synthesis, radiolabeling, and biological evaluation of cis stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid as PET imaging agents demonstrates the potential of fluorinated bicyclopentane derivatives in diagnostic imaging. These compounds are substrates for amino acid transport systems and show promise for tumor imaging due to high tumor-to-normal brain tissue ratios in animal models (Pickel et al., 2020).
Advanced Material and Chemical Properties
- Polyhalogenated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids: The selective radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid leading to new derivatives with bridge-position halogens highlights the adaptability of bicyclo[1.1.1]pentane scaffolds for the development of materials with specific chemical properties. The study also emphasizes the role of computational methods in predicting the reactivity and stability of these novel compounds (Le et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(1S,3R,4R)-3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUXHJRDBJFYJW-RPDRRWSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)

![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)
![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)
![N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B2445395.png)
![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)

![Methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate](/img/structure/B2445402.png)

![2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid](/img/structure/B2445406.png)
![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2445407.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2445409.png)